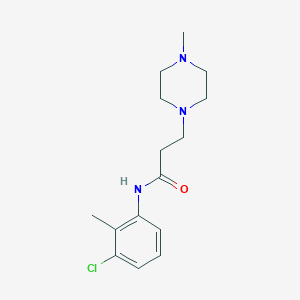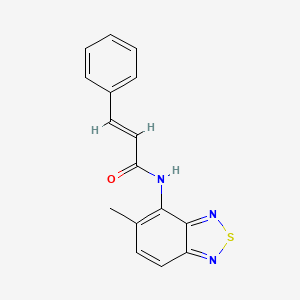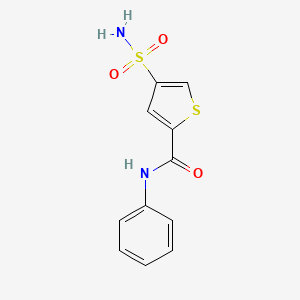
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. DCTA has been shown to have a range of interesting properties, including anti-inflammatory, antifungal, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer. However, more research is needed to determine the full extent of its effects and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. In addition, it has been shown to have a range of interesting biological activities, making it a useful tool for studying various cellular processes. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to determine the full extent of its effects and potential side effects. In addition, more research is needed to explore its potential applications in other areas of scientific research, such as neuroscience and immunology.
Méthodes De Synthèse
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. Another method involves the reaction of 3,4-dichlorophenyl acryloyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have antifungal activity, making it a potential candidate for the development of new antifungal drugs. In addition, this compound has been studied for its anticancer effects, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-7-16-17-12(19-7)15-11(18)5-3-8-2-4-9(13)10(14)6-8/h2-6H,1H3,(H,15,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEURBXSARZDSMJ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)